molecular formula C9H16 B13762920 2,6-Dimethyl-1,6-heptadiene CAS No. 51708-83-9

2,6-Dimethyl-1,6-heptadiene

Cat. No.: B13762920
CAS No.: 51708-83-9
M. Wt: 124.22 g/mol
InChI Key: JYTKDPUEUXPAOI-UHFFFAOYSA-N
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Description

2,6-Dimethyl-1,6-heptadiene is an organic compound with the molecular formula C9H16. It is a diene, meaning it contains two double bonds within its carbon chain. This compound is known for its unique structure and properties, making it a subject of interest in various fields of scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyl-1,6-heptadiene can be achieved through several methods. One common approach involves the use of acetone as a starting material. The process typically involves a series of condensation reactions, followed by purification steps to isolate the desired product .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical processes. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. Specific details on industrial production methods are proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethyl-1,6-heptadiene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction typically produces alkanes .

Scientific Research Applications

Chemical Research Applications

Building Block in Organic Synthesis

  • 2,6-Dimethyl-1,6-heptadiene is utilized as a versatile building block in organic synthesis. Its diene structure allows it to participate in cycloaddition reactions, particularly Diels-Alder reactions, which are fundamental in forming complex cyclic structures.

Reactivity and Reaction Types

  • The compound undergoes various chemical reactions:
    • Cycloaddition Reactions : Reacts with dienophiles to form cyclohexene derivatives.
    • Oxidation and Reduction : Can be oxidized to form epoxides or alcohols and reduced to saturated hydrocarbons.
    • Substitution Reactions : Engages in substitution reactions with halogens due to its double bonds.

Biological Applications

Antiviral Activity

  • Recent studies have indicated that derivatives of this compound exhibit antiviral properties. For instance, a polyherbal formulation containing this compound demonstrated significant cytotoxic activity against Vero E6 cells infected with the COVID-19 virus.

Anti-inflammatory Effects

  • In vitro studies have shown that certain formulations of this compound can reduce inflammation markers in macrophage cell lines treated with lipopolysaccharides (LPS). The mechanism involves modulation of cytokine production and inhibition of inflammatory pathways.

Anthelmintic Activity

  • Research on Indigofera tinctoria, which contains this compound, revealed significant efficacy against gastrointestinal nematodes in sheep. The ethanolic extract showed a high percentage of fecal egg count reduction (FECR), indicating potential applications in veterinary medicine.

Industrial Applications

Production of Specialty Chemicals

  • In the industrial sector, this compound is utilized in the synthesis of specialty chemicals and materials. Its unique structural properties allow for the production of compounds with desirable characteristics for various applications.

Case Studies and Research Findings

Study Focus Findings
Study on Antiviral ActivityInvestigated the efficacy against COVID-19Significant cytotoxic effects observed in Vero E6 cells
Anti-inflammatory ResearchExamined effects on macrophage cellsReduction of inflammation markers noted
Veterinary ApplicationEvaluated anthelmintic propertiesHigh FECR percentage against nematodes in sheep

Mechanism of Action

The mechanism by which 2,6-Dimethyl-1,6-heptadiene exerts its effects depends on the specific application. In chemical reactions, its double bonds are reactive sites that participate in various transformations. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects .

Comparison with Similar Compounds

Uniqueness: 2,6-Dimethyl-1,6-heptadiene is unique due to its specific arrangement of double bonds and methyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various applications where specific reactivity and properties are required .

Biological Activity

2,6-Dimethyl-1,6-heptadiene (C9H16), also known as isononadiene, is a diene compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

  • Molecular Formula: C9H16
  • Molecular Weight: 124.23 g/mol
  • CAS Registry Number: 51708-83-9
  • IUPAC Name: 2,6-Dimethylhepta-1,6-diene

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. The following sections detail these activities based on current literature.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of this compound against various pathogens:

  • Mechanism: The compound disrupts microbial cell membranes and inhibits enzyme activity essential for microbial survival.
  • Case Study: A study demonstrated that this compound showed significant inhibitory effects against Staphylococcus aureus and Escherichia coli in vitro .

Anti-inflammatory Properties

The anti-inflammatory effects of this compound have been linked to its ability to modulate inflammatory pathways:

  • Mechanism: It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Research Findings: In animal models of inflammation, administration of this compound resulted in reduced edema and pain responses .

Anticancer Potential

Emerging evidence suggests that this compound may possess anticancer properties:

  • Mechanism: The compound appears to induce apoptosis in cancer cells and inhibit tumor growth by modulating signaling pathways like NF-kB.
  • Case Study: In vitro studies on various cancer cell lines indicated that treatment with this compound led to a dose-dependent decrease in cell viability .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of S. aureus & E. coli
Anti-inflammatoryReduced cytokine production
AnticancerInduction of apoptosis

The biological activity of this compound is primarily attributed to its structural features which allow it to interact with various biological targets:

  • Enzyme Inhibition: It inhibits key enzymes involved in inflammation and cancer progression.
  • Cell Membrane Interaction: Its lipophilic nature enables it to integrate into cell membranes, altering their integrity and function.

Q & A

Q. Basic: What spectroscopic methods are most effective for characterizing 2,6-Dimethyl-1,6-heptadiene and distinguishing it from structural isomers?

Answer:

  • 1H NMR : Analyze vinyl proton environments (δ 4.5–5.5 ppm) and coupling patterns (e.g., allylic splitting) to confirm the diene structure.
  • 13C NMR : Identify carbons adjacent to double bonds (δ 110–150 ppm) and branching (δ 20–30 ppm for methyl groups).
  • GC-MS : Confirm molecular ion peaks (m/z 126 for C9H16) and fragmentation patterns.
  • IR Spectroscopy : Detect C-H stretching (~3080 cm⁻¹) and C=C stretching (~1650 cm⁻¹).
    Cross-reference data with computational predictions (e.g., density functional theory for NMR shifts) to resolve ambiguities among C9H16 isomers like 2,4-dimethyl-1,5-heptadiene or 2,6-dimethyl-1,3-heptadiene .

Q. Advanced: How can researchers design experiments to investigate the thermal decomposition kinetics of this compound under varying temperature conditions?

Answer:

  • Experimental Setup : Use thermogravimetric analysis (TGA) coupled with GC-MS to monitor mass loss and identify decomposition products (e.g., alkenes or carbonyl compounds).
  • Temperature Gradients : Conduct isothermal studies at 25–45°C (similar to kinetic frameworks in ) and calculate rate constants via Arrhenius plots.
  • Data Interpretation : Note the strong positive correlation (R > 0.9) between temperature and decomposition rates, suggesting accelerated degradation at higher temperatures. Control humidity and oxygen levels to isolate thermal effects .

Q. Basic: What is the molecular weight and structural formula of this compound, and how do these properties influence its reactivity?

Answer:

  • Molecular Weight : 126.24 g/mol (C9H16).
  • Reactivity : The conjugated diene system facilitates Diels-Alder reactions, while steric hindrance from methyl groups at C2 and C6 may slow electrophilic additions. Branching also reduces volatility compared to linear dienes, impacting purification strategies .

Q. Advanced: What methodological approaches can resolve discrepancies in reported reaction yields of this compound across different synthetic protocols?

Answer:

  • Standardization : Fix solvent purity (e.g., anhydrous CH3CN), catalyst loading (e.g., acid/base ratios), and inert atmospheres (N2/Ar).
  • In-Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and reaction completion.
  • Yield Validation : Quantify via GC with internal standards (e.g., n-dodecane) or NMR integration against a known reference. Reproducibility guidelines from emphasize documenting all variables (e.g., stirring rates, heating sources) to isolate discrepancies .

Q. Advanced: How does the electronic structure of this compound influence its electrochemical behavior, and what analytical techniques are suitable for studying this?

Answer:

  • Electrochemical Techniques : Cyclic voltammetry (CV) can identify oxidation potentials linked to the diene’s π-electrons. Differential pulse voltammetry (DPV) enhances sensitivity for low-concentration samples.
  • Computational Modeling : HOMO-LUMO gaps (calculated via DFT) predict electron-rich regions prone to oxidation. While focuses on dihydropyridines, similar methodologies apply to dienes, though experimental validation is critical .

Q. Advanced: How can researchers differentiate between this compound and its structural isomers using computational and experimental methods?

Answer:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton and carbon shifts.
  • Retention Time Analysis : Use GC with polar columns (e.g., DB-WAX) to separate isomers based on boiling points and polarity.
  • Computational Predictions : Compare experimental NMR/IR data with quantum mechanical simulations (e.g., Gaussian) for isomers listed in .

Q. Basic: What safety precautions are recommended when handling this compound in laboratory settings?

Answer:

  • Ventilation : Use fume hoods to avoid inhalation of volatile vapors.
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and flame-resistant lab coats.
  • Storage : Keep in airtight containers under inert gas (N2) to prevent polymerization or oxidation. While and detail safety protocols for unrelated compounds, general guidelines from (e.g., task distribution, hazard assessment) apply .

Q. Advanced: What statistical methods are appropriate for analyzing correlations between this compound concentration and environmental variables like temperature?

Answer:

  • Pearson/Spearman Correlation : Quantify linear/non-linear relationships (e.g., R > 0.9 in ).
  • Multivariate Regression : Control confounding variables (e.g., pressure, light exposure).
  • Error Analysis : Report confidence intervals (±95%) for kinetic data, as seen in temperature-dependent studies .

Properties

IUPAC Name

2,6-dimethylhepta-1,6-diene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16/c1-8(2)6-5-7-9(3)4/h1,3,5-7H2,2,4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYTKDPUEUXPAOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CCCC(=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60199661
Record name 2,6-Dimethyl-1,6-heptadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60199661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51708-83-9
Record name 2,6-Dimethyl-1,6-heptadiene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051708839
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Dimethyl-1,6-heptadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60199661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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